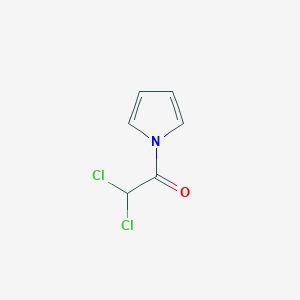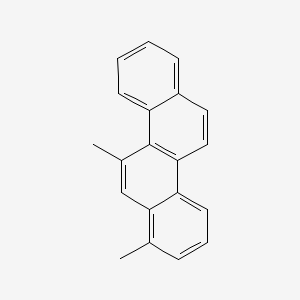
1,11-Dimethylchrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 1 and 11 positions on the chrysene backbone. This compound is of significant interest due to its potential carcinogenic properties and its role in various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,11-Dimethylchrysene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of chrysene with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
1,11-Dimethylchrysene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound helps in understanding the biological effects of PAHs, particularly their carcinogenic potential.
Medicine: Studies involving this compound contribute to the development of cancer research, particularly in understanding how PAHs interact with biological systems to induce carcinogenesis.
Mechanism of Action
The mechanism by which 1,11-Dimethylchrysene exerts its effects involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes convert this compound into reactive metabolites, such as diol-epoxides, which can interact with cellular DNA and induce mutations. This process is a key factor in the compound’s carcinogenic potential .
Comparison with Similar Compounds
- 3,11-Dimethylchrysene
- 5,11-Dimethylchrysene
- 5,12-Dimethylchrysene
Comparison: 1,11-Dimethylchrysene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. For instance, 5,11-Dimethylchrysene and 5,12-Dimethylchrysene have different methyl group positions, leading to variations in their metabolic pathways and carcinogenic potential. The presence of methyl groups at different positions can significantly affect the compound’s interaction with enzymes and its overall biological effects .
Conclusion
This compound is a compound of considerable interest in various fields of research due to its unique chemical properties and potential biological effects. Understanding its synthesis, reactions, applications, and mechanisms of action provides valuable insights into the behavior of polycyclic aromatic hydrocarbons and their impact on health and industry.
Properties
CAS No. |
52171-92-3 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-17-18-11-10-15-7-3-4-8-16(15)20(18)14(2)12-19(13)17/h3-12H,1-2H3 |
InChI Key |
HCLIIKXGJGYUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


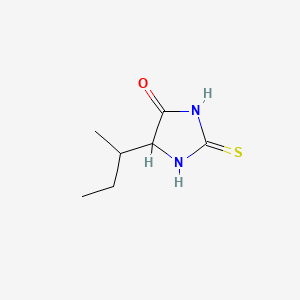
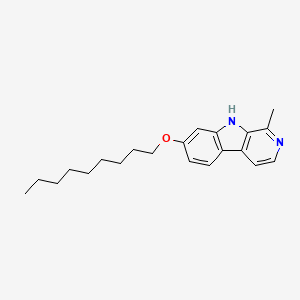
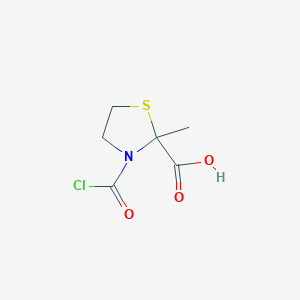
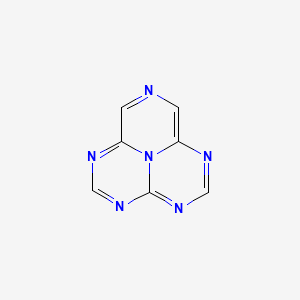
![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)

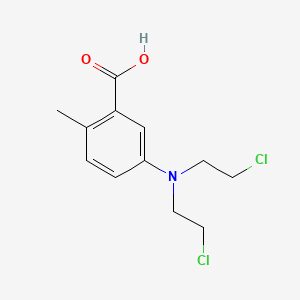
![2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone](/img/structure/B13960487.png)
![3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13960488.png)

![2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13960509.png)


